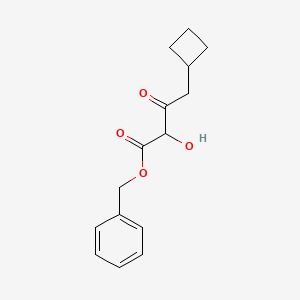
Benzyl4-cyclobutyl-2-hydroxy-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 4-cyclobutyl-2-hydroxy-3-oxobutanoate is a chemical compound with the molecular formula C15H18O4 and a molecular weight of 262.30 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a cyclobutyl ring and a hydroxy-oxobutanoate moiety .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-cyclobutyl-2-hydroxy-3-oxobutanoate typically involves the esterification of 4-cyclobutyl-2-hydroxy-3-oxobutanoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product with high purity.
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 4-cyclobutyl-2-hydroxy-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl ester group can be substituted with other ester groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium methoxide (NaOMe) in methanol for ester exchange reactions.
Major Products
Oxidation: 4-cyclobutyl-2-oxo-3-oxobutanoate.
Reduction: 4-cyclobutyl-2-hydroxy-3-hydroxybutanoate.
Substitution: Various benzyl esters depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl 4-cyclobutyl-2-hydroxy-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Benzyl 4-cyclobutyl-2-hydroxy-3-oxobutanoate involves its interaction with specific molecular targets. The compound’s hydroxy and carbonyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and proteins. These interactions can modulate the activity of these biological molecules, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-hydroxy-2-butanone: A simpler analog with similar functional groups but lacking the cyclobutyl ring.
Benzyl 4-hydroxy-3-oxobutanoate: Similar structure but without the cyclobutyl ring.
Uniqueness
Benzyl 4-cyclobutyl-2-hydroxy-3-oxobutanoate is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of ring strain and steric hindrance in chemical reactions and biological interactions .
Propriétés
Formule moléculaire |
C15H18O4 |
|---|---|
Poids moléculaire |
262.30 g/mol |
Nom IUPAC |
benzyl 4-cyclobutyl-2-hydroxy-3-oxobutanoate |
InChI |
InChI=1S/C15H18O4/c16-13(9-11-7-4-8-11)14(17)15(18)19-10-12-5-2-1-3-6-12/h1-3,5-6,11,14,17H,4,7-10H2 |
Clé InChI |
UCPLSSSIKGJSGP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)CC(=O)C(C(=O)OCC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















